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Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field,

largely due to advancements in mass spectrometry (MS) that offer high sensitivity and

specificity.[1] A critical and often limiting step in any lipidomics workflow is the initial extraction

of lipids from complex biological matrices such as plasma, tissues, or cells.[2] The chosen

extraction method must be robust, reproducible, and efficient in recovering a broad range of

lipid species, from polar to non-polar, to ensure accurate and comprehensive downstream

analysis.

This application note provides detailed protocols for three widely used lipid extraction methods

compatible with mass spectrometry: the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE)

methods. It also presents a comparative summary of these techniques to aid researchers in

selecting the most appropriate protocol for their specific sample type and research goals.

General Experimental Workflow
The fundamental principle of lipid extraction from biological samples involves liquid-liquid

extraction to separate lipids from other macromolecules like proteins and nucleic acids. This is

typically achieved by creating a monophasic or biphasic solvent system that disrupts cellular

membranes and solubilizes lipids. The general workflow is depicted below.
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Caption: General workflow for lipid extraction from biological samples.
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Comparison of Lipid Extraction Protocols
The choice of extraction solvent system significantly influences the types and quantities of

lipids recovered.[3] The Folch and Bligh-Dyer methods are considered "gold-standard"

protocols, but the MTBE method has gained popularity due to its efficiency and safety profile.[4]

[5]

Feature Folch Method Bligh-Dyer Method
MTBE (Matyash)
Method

Solvent System
Chloroform:Methanol

(2:1, v/v)

Chloroform:Methanol:

Water (1:2:0.8, v/v/v

initial)

Methyl-tert-butyl

ether:Methanol (10:3,

v/v)

Phase Separation
Addition of water or

saline solution.

Addition of chloroform

and water.
Addition of water.

Lipid-Rich Phase
Lower (Chloroform)

Phase

Lower (Chloroform)

Phase
Upper (MTBE) Phase

Advantages

High lipid extraction

efficiency; well-

established and

widely cited.[6]

Suitable for samples

with high water

content; rapid.[7][8]

Safer (replaces

chloroform); upper

organic phase

simplifies collection

and automation;

cleaner extracts.[4][5]

Disadvantages

Use of hazardous

chloroform; lower

phase collection can

be challenging.[6]

Use of hazardous

chloroform; may

underestimate lipids in

samples with high fat

content.[8]

MTBE is highly

volatile, which may

affect reproducibility.

[9]

Best Suited For

Broad range of lipid

classes, especially in

tissues like the brain.

[10][11]

General purpose,

especially for tissue

homogenates and cell

suspensions.[8]

High-throughput and

automated lipidomics;

simultaneous

extraction of lipids and

polar metabolites.[4]

[12]
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Experimental Protocols
The following are detailed protocols for the three lipid extraction methods. It is crucial to use

high-purity, LC-MS grade solvents and glass tubes or vials to prevent contamination.[13]

Protocol 1: Folch Lipid Extraction
This method, originally developed for brain tissue, is highly effective for a broad range of lipids.

[6] It utilizes a chloroform and methanol mixture to create a monophasic system that becomes

biphasic upon the addition of water.

Materials:

Chloroform (CHCl₃)

Methanol (MeOH)

0.9% NaCl solution (or pure water)

Glass centrifuge tubes with Teflon-lined caps

Pasteur pipettes

Nitrogen gas evaporator or centrifugal vacuum concentrator (SpeedVac)

Procedure:

Homogenization: For tissue samples, homogenize a known weight (e.g., 50 mg) in a 2:1 (v/v)

mixture of chloroform and methanol to a final volume of 20 times the sample volume (e.g., 1

mL for 50 mg of tissue). For liquid samples (e.g., 100 µL of plasma), add 20 volumes of the

2:1 chloroform:methanol mixture.

Extraction: Vortex the homogenate vigorously for 2 minutes and incubate at room

temperature for 20-30 minutes on a shaker.[14]

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture.[15] Vortex for 30

seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

[11]
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Lipid Collection: Two distinct phases will form. Carefully aspirate the lower chloroform layer,

which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface

between the two layers.[15] For exhaustive extraction, the upper aqueous layer can be re-

extracted with the solvent mixture.[11]

Drying: Evaporate the collected chloroform phase to dryness under a gentle stream of

nitrogen or using a centrifugal evaporator.[15]

Reconstitution: Reconstitute the dried lipid film in a solvent appropriate for your LC-MS

analysis (e.g., Acetonitrile:Isopropanol:Water 65:30:5, v/v/v).[16]

Protocol 2: Bligh-Dyer Lipid Extraction
This method is a modification of the Folch protocol and is particularly suitable for samples with

high water content, such as cell suspensions or tissue homogenates.[7][8]

Materials:

Chloroform (CHCl₃)

Methanol (MeOH)

Deionized Water

Glass centrifuge tubes

Vortex mixer

Centrifuge

Procedure:

Sample Preparation: Start with a sample in an aqueous suspension of 800 µL. For tissues,

this would be the homogenate. For plasma, dilute the sample in water.[4]

Monophasic Extraction: Add 3 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex

thoroughly to create a single-phase system, ensuring intimate contact between the solvent

and the sample. Incubate for 10-30 minutes at room temperature.[8]
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Biphasic Separation: Induce phase separation by adding 1 mL of chloroform, vortexing for 1

minute, and then adding 1 mL of water, followed by another minute of vortexing.[4][8]

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases

and pellet the precipitated protein.[4]

Lipid Collection: The lipid-containing lower chloroform phase is collected.

Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute

as described in the Folch protocol.

Protocol 3: MTBE (Matyash) Lipid Extraction
This method offers a safer and often more efficient alternative to chloroform-based extractions

and is well-suited for high-throughput applications.[4][5] A key advantage is that the lipid-

containing organic phase forms the upper layer, simplifying its collection.[6]

Materials:

Methanol (MeOH), cold

Methyl-tert-butyl ether (MTBE), cold

Deionized Water

Microcentrifuge tubes

Vortex mixer

Centrifuge

Procedure:

Sample Preparation: Place the sample (e.g., up to 100 µL of plasma or cell suspension) into

a 1.5 mL microcentrifuge tube.[17]

Solvent Addition: Add 200 µL of cold methanol and vortex briefly.[16] Then, add 800 µL of

cold MTBE.[16]
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Extraction: Vortex for 10 seconds and then shake or incubate at 4°C for 10-60 minutes to

ensure complete extraction.[15][17]

Phase Separation: Add 200-300 µL of water to induce phase separation.[16][17] Vortex for

20 seconds.

Centrifugation: Centrifuge the mixture at 10,000 x g or higher for 2-10 minutes at 4°C.[16][17]

This will separate the phases and pellet the precipitated material at the bottom of the tube.[5]

Lipid Collection: Carefully collect the upper organic (MTBE) phase and transfer it to a new

tube.[15][16]

Drying and Reconstitution: Dry the extract using a centrifugal evaporator or a stream of

nitrogen and reconstitute as described in the previous protocols.[16]

Quantitative Data Summary
The recovery of different lipid classes is highly dependent on the chosen extraction method.

While comprehensive, standardized recovery data is difficult to consolidate due to variations in

matrices and analytical platforms, several studies provide valuable comparisons.
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Lipid Class Folch Bligh-Dyer MTBE

Single-
Phase
(BuOH/MeO
H)

Notes

Triacylglyceri

des (TG)
Good Good Good[5] Good

Hexane-

isopropanol is

also excellent

for apolar

lipids.[3]

Cholesteryl

Esters (CE)
Good Good Good[5] Good

One-phase

extractions

with polar

solvents

show poor

recovery

(<5%).[18]

Phosphatidyl

cholines (PC)
Excellent[3] Good[11] Good[5] Excellent -

Phosphatidyli

nositols (PI)
Good[3] Moderate Good Excellent[1]

Extraction of

less

abundant

lipids is

greatly

influenced by

the solvent

system.[3]

Lysophosphol

ipids (LPC,

LPE)

Good[11] Good[11] Good Excellent[1]

Polar lipids

are generally

well-

recovered by

single-phase

methods.[1]

[18]
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Ceramides

(Cer)
Good[3] Moderate[11] Good Good -

Internal

Standard

Recovery

~86%[1] - ~73%[1] ~99%[1]

Recovery

percentages

can vary

significantly

based on the

specific

standards

and matrix

used.

Data compiled from multiple sources and should be considered relative performance.[1][3][5]

[11][18]

Conclusion
The selection of a lipid extraction protocol is a critical decision in the design of any mass

spectrometry-based lipidomics experiment. The Folch and Bligh-Dyer methods remain reliable

standards, particularly for comprehensive lipidome coverage from tissue samples. However,

the MTBE method presents a compelling alternative, offering improved safety, ease of

automation, and comparable or superior recovery for many lipid classes. Researchers should

carefully consider the specific lipid classes of interest, sample matrix, and available

instrumentation when choosing the most suitable protocol. For optimal results, method

validation with relevant internal standards for the specific biological matrix is strongly

recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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